![molecular formula C16H18N4O2 B2595685 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone CAS No. 1208634-11-0](/img/structure/B2595685.png)
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone
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Overview
Description
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone is a chemical compound that has gained considerable attention in recent years due to its potential applications in scientific research. This compound is a piperidinylpyridinylmethanone derivative that has been synthesized using a specific method. It has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for future research.
Scientific Research Applications
Energetic Materials
(5-Iminio-4,5-dihydro-1,3,4-oxadiazol-2-yl)tetrazol-1-ide: stands out as the first zwitterionic energetic material containing tetrazole as an anion and 1,3,4-oxadiazole as a cation. Its remarkable properties include low mechanical sensitivity (IS > 40 J, FS > 360 N) and a high gas volume after detonation at standard temperature and pressure (767.0 dm³/kg). These features make it an excellent candidate for novel blunt energetic materials .
Anti-Infective Agents
The 1,3,4-oxadiazole scaffold has been explored extensively for its anti-infective properties. Researchers have synthesized derivatives of this compound to evaluate their efficacy against bacterial, fungal, and viral infections. Further studies are needed to understand the specific mechanisms and optimize their activity .
Antifungal Activity
Compound 5d, a derivative of our target compound, exhibited prominent antifungal activity against various fungi. Its broad-spectrum bioactivity makes it a potential candidate for combating fungal infections .
Anticancer Potential
While more research is required, the 1,3,4-oxadiazole framework has shown promise in anticancer evaluations. These compounds may interfere with cancer cell growth and proliferation. Techniques like the MTT assay have been used to assess their impact on living cells .
Agricultural Applications
Due to their insecticidal, fungicidal, and herbicidal properties, 1,3,4-oxadiazoles find use in agriculture. For instance, combining 1,3,4-oxadiazole with 3,5-dihalophenoxypyridines results in effective herbicides .
Drug Development
Researchers continue to explore the pharmacological potential of compounds containing the oxadiazole ring. Our compound’s unique structure may offer new avenues for drug development, especially in areas like central nervous system disorders or inflammation.
Mechanism of Action
Target of action
The compound “(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone” contains an oxadiazole ring, which is a heterocyclic compound. Oxadiazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .
Biochemical pathways
Oxadiazoles can affect a variety of biochemical pathways depending on their specific structure and the targets they interact with .
Result of action
The result of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of oxadiazoles, it could potentially have a variety of cellular and molecular effects .
properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(13-3-1-2-8-17-13)20-9-6-12(7-10-20)15-19-18-14(22-15)11-4-5-11/h1-3,8,11-12H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDDVQUMUPRXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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